10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)-
Overview
Description
10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)- is a brominated derivative of phenothiazine, a heterocyclic compound with a wide range of applications in organic electronics and medicinal chemistry. The addition of bromine atoms and an ethylhexyl group enhances its chemical reactivity and solubility, making it a valuable intermediate in the synthesis of various functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)- typically involves the bromination of 10-(2-ethylhexyl)-10H-phenothiazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like chloroform or dichloromethane and are conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Amino or thiol-substituted phenothiazines.
Oxidation Reactions: Phenothiazine sulfoxides or sulfones.
Coupling Reactions: Biaryl phenothiazine derivatives.
Scientific Research Applications
10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)- has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of antipsychotic and anti-inflammatory drugs.
Material Science: Employed in the design of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)- depends on its application:
Organic Electronics: The compound acts as an electron donor or acceptor, facilitating charge transport in electronic devices.
Medicinal Chemistry: It interacts with various molecular targets, including neurotransmitter receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dibromo-10-(2-octyldodecyl)-10H-phenothiazine
- 3,7-Dibromo-10-(2-hexyl)-10H-phenothiazine
Comparison
10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)- is unique due to its specific alkyl chain length, which affects its solubility and reactivity. Compared to its analogs with longer or shorter alkyl chains, it offers a balance between solubility and electronic properties, making it suitable for a wider range of applications.
Properties
IUPAC Name |
3,7-dibromo-10-(2-ethylhexyl)phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Br2NS/c1-3-5-6-14(4-2)13-23-17-9-7-15(21)11-19(17)24-20-12-16(22)8-10-18(20)23/h7-12,14H,3-6,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMNQLRBGNJKPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)Br)SC3=C1C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70780524 | |
Record name | 3,7-Dibromo-10-(2-ethylhexyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70780524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264263-98-1 | |
Record name | 3,7-Dibromo-10-(2-ethylhexyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70780524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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